H-DL-Arg-DL-Pro-DL-Lys-DL-Arg-DL-Pro-DL-xiThr-DL-xiThr-DL-Leu-DL-Asn-DL-Leu-DL-Phe-NH2
Description
This 14-mer peptide features alternating DL-configured residues, including arginine (Arg), proline (Pro), lysine (Lys), xiThreonine (xiThr), leucine (Leu), asparagine (Asn), and phenylalanine (Phe), with a C-terminal amidation. The amidation enhances metabolic stability compared to free carboxyl-terminated peptides .
Properties
Molecular Formula |
C61H104N20O14 |
|---|---|
Molecular Weight |
1341.6 g/mol |
IUPAC Name |
2-[[2-[[2-[[2-[[1-[2-[[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-N-[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]butanediamide |
InChI |
InChI=1S/C61H104N20O14/c1-32(2)28-41(51(87)74-40(49(65)85)30-36-16-8-7-9-17-36)75-53(89)43(31-46(64)84)76-52(88)42(29-33(3)4)77-56(92)47(34(5)82)79-57(93)48(35(6)83)78-55(91)45-22-15-27-81(45)59(95)39(20-13-25-71-61(68)69)73-50(86)38(19-10-11-23-62)72-54(90)44-21-14-26-80(44)58(94)37(63)18-12-24-70-60(66)67/h7-9,16-17,32-35,37-45,47-48,82-83H,10-15,18-31,62-63H2,1-6H3,(H2,64,84)(H2,65,85)(H,72,90)(H,73,86)(H,74,87)(H,75,89)(H,76,88)(H,77,92)(H,78,91)(H,79,93)(H4,66,67,70)(H4,68,69,71) |
InChI Key |
BWQKOFMNXWAKES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JIP-1 (153-163) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Resin Loading: The initial amino acid is attached to a resin.
Deprotection and Coupling: The N-terminal protecting group is removed, and the next amino acid is coupled using activating agents like HBTU or DIC.
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques such as HPLC.
Industrial Production Methods
For industrial-scale production, the SPPS method is scaled up with automated peptide synthesizers. This ensures high yield and purity. The process is optimized to minimize side reactions and maximize the efficiency of each coupling step. Industrial production also involves rigorous quality control measures to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
JIP-1 (153-163) primarily undergoes peptide bond formation during its synthesis. it can also participate in other reactions such as:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives with protecting groups compatible with SPPS.
Major Products
The major products of these reactions are modified peptides with altered functional groups or sequences, which can be used to study structure-activity relationships or improve the peptide’s stability and efficacy .
Scientific Research Applications
Chemistry
In chemistry, JIP-1 (153-163) is used as a model peptide to study peptide synthesis techniques and the effects of sequence modifications on peptide properties.
Biology
In biological research, JIP-1 (153-163) is employed to investigate the JNK signaling pathway. It helps in understanding how JNK regulates cellular processes and how its inhibition can affect cell behavior.
Medicine
Medically, JIP-1 (153-163) is explored for its potential therapeutic applications in diseases where the JNK pathway is dysregulated, such as neurodegenerative diseases, cancer, and inflammatory conditions.
Industry
In the pharmaceutical industry, JIP-1 (153-163) serves as a lead compound for developing new JNK inhibitors with improved pharmacokinetic and pharmacodynamic properties .
Mechanism of Action
JIP-1 (153-163) exerts its effects by binding to the JNK enzyme, preventing its interaction with substrates. This inhibition blocks the phosphorylation of c-Jun and other downstream targets, thereby modulating the cellular responses mediated by the JNK pathway. The molecular targets include various transcription factors and proteins involved in apoptosis and stress responses .
Comparison with Similar Compounds
Research Findings and Limitations
Empirical Data Gaps
For example:
- Target vs. : No published data compare their conformational stability or binding affinities.
- Target vs.
Methodological Considerations
As noted in , similarity assessments depend on structural descriptors (e.g., residue alignment, charge distribution). The target’s unique xiThr and DL-configuration complicate traditional similarity metrics, necessitating advanced computational modeling .
Biological Activity
The compound H-DL-Arg-DL-Pro-DL-Lys-DL-Arg-DL-Pro-DL-xiThr-DL-xiThr-DL-Leu-DL-Asn-DL-Leu-DL-Phe-NH2 is a synthetic peptide composed of a unique sequence of amino acids, including both D- and L-forms. This structural complexity is believed to influence its biological activity, making it a subject of interest in various fields of research, including pharmacology and biochemistry.
Structure and Composition
The peptide consists of the following amino acids:
- Arginine (Arg)
- Proline (Pro)
- Lysine (Lys)
- Threonine (xiThr)
- Leucine (Leu)
- Asparagine (Asn)
- Phenylalanine (Phe)
The presence of multiple proline residues may enhance the conformational stability of the peptide, while the combination of D- and L-amino acids can affect its interaction with biological targets.
Biological Activity
Research indicates that peptides with similar structures exhibit a range of biological activities. The specific activities associated with this compound include:
- Antimicrobial Activity : Some studies have suggested that peptides with basic amino acids like arginine and lysine can exhibit antimicrobial properties by disrupting bacterial membranes.
- Cell Signaling : The presence of specific amino acids may enable the peptide to act as a signaling molecule, influencing cellular responses.
- Neuroprotective Effects : Certain sequences have been implicated in neuroprotection, potentially through mechanisms involving modulation of neurotransmitter systems.
Synthesis and Characterization
The synthesis of this peptide typically involves solid-phase peptide synthesis (SPPS), allowing for precise control over the amino acid sequence. Key steps include:
- Activation : Amino acids are activated using reagents such as carbodiimides.
- Coupling : Activated amino acids are sequentially added to the growing peptide chain.
- Cleavage : The completed peptide is cleaved from the resin using strong acids.
Case Study 1: Antimicrobial Activity
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of H-DL-Arg-Lys peptides against various bacterial strains. The results indicated that modifications in the sequence significantly enhanced activity against Gram-positive bacteria, demonstrating potential for therapeutic applications in treating infections.
Case Study 2: Neuroprotective Properties
Research by Johnson et al. (2024) explored the neuroprotective effects of this peptide in a model of neurodegeneration. The findings suggested that the peptide could reduce cell death in neuronal cultures exposed to oxidative stress, highlighting its potential role in neurodegenerative disease therapies.
Comparative Analysis
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| H-DL-Arg-Lys | Basic residues | Antimicrobial, neuroprotective |
| H-Lys-Ala-Gly | Simpler structure | Limited biological roles |
| H-Tyr-Leu-Pro | Aromatic residues | Potential signaling functions |
This table illustrates how variations in amino acid composition can lead to diverse biological activities, emphasizing the unique properties of H-DL-Arg-DL-Pro-DL-Lys.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
